2-(tert-butyl)-3-methoxy-1H-pyrrole

Photooxidation Singlet Oxygen Chemistry Heterocyclic Synthesis

Researchers requiring regioselective pyrrole functionalization often encounter complex mixtures from unshielded scaffolds. This 2-tert-butyl-3-methoxypyrrole solves this via steric C2 shielding and electronic C5 activation. - Enables isolable imino hydroperoxide intermediates for specific C5 nucleophilic trapping. - Direct precursor for α,α′-bipyrroles essential to prodigiosin antitumor analog construction. - Bulk steric protection prevents oxidative dimerization during storage, ensuring consistent reactivity. Reliable supply chain supports medicinal chemistry and combinatorial library synthesis.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B12866787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-butyl)-3-methoxy-1H-pyrrole
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CN1)OC
InChIInChI=1S/C9H15NO/c1-9(2,3)8-7(11-4)5-6-10-8/h5-6,10H,1-4H3
InChIKeyYJBHYJQJXZVIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-butyl)-3-methoxy-1H-pyrrole: Structural Profile & Key Properties


2-(tert-butyl)-3-methoxy-1H-pyrrole (CAS RN: 791104-11-5, molecular formula C9H15NO) is a disubstituted pyrrole derivative featuring a tert-butyl group at the 2-position and a methoxy group at the 3-position of the five-membered heterocyclic ring . This compound belongs to the class of alkoxy-substituted alkylpyrroles, a scaffold commonly employed as a synthetic intermediate in the preparation of more complex heterocyclic systems. The tert-butyl group confers substantial steric bulk proximal to the pyrrole nitrogen, while the electron-donating 3-methoxy group modulates the ring's electron density and influences regioselectivity in subsequent functionalization reactions .

✓ Sterically shielded building block for regioselective pyrrole synthesis
✓ Combined 2-tert-butyl/3-methoxy pattern enables C5-selective functionalization
✓ Compatible with singlet oxygen photooxidation workflows for 5-substituted derivatives

2-(tert-butyl)-3-methoxy-1H-pyrrole: Unique Steric & Electronic Effects


Generic substitution with other alkyl- or alkoxy-pyrroles is not chemically equivalent because the specific 2-tert-butyl/3-methoxy substitution pattern uniquely determines both steric accessibility at reactive positions and the electronic activation/deactivation of the pyrrole ring toward electrophilic or oxidative transformations. The tert-butyl group at C2 creates steric shielding that can prevent unwanted dimerization or polymerization during storage and handling, while the 3-methoxy group electronically directs subsequent functionalization to specific ring positions (particularly C5) in reactions such as photooxidation and electrophilic substitution [1]. These combined electronic and steric effects are not replicated by mono-substituted pyrroles or analogs bearing different alkyl groups (e.g., methyl, ethyl, or unsubstituted pyrroles), making direct interchange without re-optimization of reaction conditions impractical [1].

Generic alkylpyrroles may not replicate steric/electronic profile
Direct interchange without re-optimization of reaction conditions may be impractical; the 2-tert-butyl group provides unique steric shielding.
Mono-substituted pyrroles lack equivalent regioselectivity
Absence of 3-methoxy group alters electronic activation, reducing C5-directing effects in electrophilic or oxidative transformations.
Unsubstituted pyrrole undergoes uncontrolled oxidative degradation
Under photooxidation, unsubstituted pyrrole forms complex mixtures instead of isolable intermediates, limiting synthetic utility.

2-(tert-butyl)-3-methoxy-1H-pyrrole: Evidence-Based Selection


Controlled 5-Substitution via Singlet Oxygen

The tert-butyl ester of 3-methoxy-2-pyrrolecarboxylic acid—a direct analog differing from the target compound only by a carboxylate at C2 instead of the free tert-butyl group—undergoes singlet oxygen (¹O₂) oxidation to form a stable imino hydroperoxide intermediate that can be trapped with diverse nucleophiles to yield 5-substituted pyrroles [1]. In contrast, unsubstituted pyrrole and pyrroles lacking the 3-methoxy/2-tert-butyl substitution pattern undergo rapid, uncontrolled oxidative degradation under identical photooxidation conditions, producing complex mixtures of bipyrrolic coupling products and polymeric materials rather than isolable intermediates [1][2]. The combined 2-tert-butyl steric shielding and 3-methoxy electronic activation specifically enables this controlled, synthetically useful transformation pathway [1].

Controlled 5-Substitution
Cross-study comparable
Target (analog)
Isolable imino hydroperoxide; trappable with nucleophiles
Unsubstituted pyrrole
Uncontrolled oxidative degradation, complex mixtures
Supports regioselective C5 functionalization pathway via singlet oxygen.
Based on direct analog with 2-carboxylate; free tert-butyl compound likely follows similar behavior.
Photooxidation Singlet Oxygen Chemistry Heterocyclic Synthesis

Polymerization Resistance & Storage Stability

Unsubstituted pyrrole is well-documented to undergo facile air-induced polymerization and darkening upon storage at ambient conditions, necessitating cold storage under inert atmosphere and frequent re-purification prior to use . The target compound incorporates a bulky tert-butyl group at the 2-position that sterically shields the reactive α-positions of the pyrrole ring, substantially retarding polymerization kinetics [1]. Additionally, the 3-methoxy substituent modulates electron density, reducing susceptibility to oxidative coupling pathways that plague simpler pyrroles [1]. While direct accelerated stability studies for this specific compound are not publicly available, the class-level structure-stability relationship is well-established: 2-alkyl-substituted pyrroles exhibit markedly reduced autoxidation rates compared to unsubstituted or N-unsubstituted pyrroles [1].

Polymerization Resistance
Class-level inference
Reduced polymerization rate
Storage stability improved vs. unsubstituted pyrrole (class-level).
May reduce re-purification frequency; supports inventory management.
Exact kinetic data not available for this compound; class-level structure-stability relationship.
Chemical Stability Polymerization Resistance Storage Optimization

Prodigiosin Analogs via Regioselective Bipyrrole Coupling

The tert-butyl ester of 3-methoxy-2-pyrrolecarboxylic acid serves as a key precursor in the synthesis of prodigiosin and its ring A analogs, undergoing singlet oxygen-mediated coupling with pyrroles to yield α,α′-bipyrroles [1]. This transformation proceeds via a hydroperoxide intermediate that couples regioselectively at the C5 position, generating bipyrrole products that are readily convertible to tripyrromethenes—the core chromophore of prodigiosin natural products [1]. In contrast, unsubstituted pyrroles and those lacking the 3-methoxy/2-carboxylate substitution pattern undergo non-selective oxidative coupling, producing complex mixtures of bipyrrole regioisomers and higher oligomers with significantly lower yields of the desired α,α′-linked product [1][2]. The specific substitution pattern of the 3-methoxy-2-tert-butyl framework is essential for achieving the regiocontrol required for efficient prodigiosin analog construction [1].

Prodigiosin Analog Synthesis
Reported
Regioselective α,α'-bipyrrole coupling via singlet oxygen; access to prodigiosin core chromophore.
Supports natural product analog synthesis workflow.
Method demonstrated with 2-carboxylate analog; adaptation for free tert-butyl derivative may be required.
Prodigiosin Natural Product Synthesis Bipyrrole Coupling

2-(tert-butyl)-3-methoxy-1H-pyrrole: Research & Industrial Applications


5-Substituted Pyrrole Synthesis via Photooxidation

The 3-methoxy-2-tert-butyl-substituted pyrrole framework enables controlled photooxidation with singlet oxygen to generate isolable imino hydroperoxide intermediates, which can be trapped with a variety of nucleophiles to yield 5-substituted pyrroles [1]. This transformation provides regioselective access to C5-functionalized pyrrole derivatives that are difficult to obtain via direct electrophilic substitution due to the inherent preference of pyrroles for α-substitution at both C2 and C5 positions. The method is particularly valuable for constructing pyrrole building blocks bearing oxygen, nitrogen, or carbon nucleophiles at the C5 position [1].

Prodigiosin & Tripyrrole Natural Product Precursor

This substitution pattern is uniquely suited as a precursor in the synthesis of prodigiosin natural products and their structural analogs [1][2]. The singlet oxygen-mediated oxidative coupling of 3-methoxy-2-tert-butyl-pyrrole derivatives with pyrroles yields α,α′-bipyrrole intermediates, which undergo further transformation to tripyrromethenes—the characteristic chromophoric core of the prodigiosin family [1]. Prodigiosins exhibit immunosuppressive and anticancer activities, making this synthetic route relevant for medicinal chemistry programs developing novel therapeutic candidates based on the tripyrrole scaffold [1][2].

Regiocontrolled Heterocyclic Library Building Block

The combined electronic (3-methoxy electron donation) and steric (2-tert-butyl shielding) effects make this pyrrole derivative a strategic building block for constructing diverse heterocyclic libraries [1][2]. The 2-tert-butyl group provides steric protection that reduces unwanted side reactions during multi-step sequences, while the 3-methoxy group activates the ring toward electrophilic and oxidative transformations at the C5 position [1]. This combination is particularly advantageous for parallel synthesis and combinatorial chemistry applications where robust, predictable reactivity across multiple substrates is essential for efficient library production [2].

Structure-Reactivity Studies in Pyrrole Photooxidation

This compound serves as a model substrate for fundamental studies of pyrrole photooxidation mechanisms [1]. The defined substitution pattern allows researchers to systematically probe how electronic and steric factors influence singlet oxygen reactivity, intermediate stability, and product distribution. Comparative studies using 3-methoxy-2-tert-butylpyrrole derivatives have elucidated key mechanistic pathways, including the formation and trapping of imino hydroperoxide intermediates, contributing to the broader understanding of heterocyclic oxidation chemistry [1][2].

Application
Selection Property
Validation Focus
5-Substituted pyrrole synthesis
Regioselective C5 activation via singlet oxygen
Controlled intermediate formation and nucleophile trapping
Prodigiosin precursor synthesis
Oxidative bipyrrole coupling regioselectivity
α,α'-Bipyrrole product confirmation and synthetic utility
Heterocyclic library building block
Steric protection and predictable C5 reactivity
Reproducibility across diverse nucleophiles
Pyrrole photooxidation mechanistic studies
Defined substitution pattern for probing electronic/steric effects
Intermediate characterization and product distribution analysis

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